molecular formula C9H14BNO3 B8120797 (2-Isopropoxy-6-methylpyridin-3-yl)boronic acid

(2-Isopropoxy-6-methylpyridin-3-yl)boronic acid

Cat. No.: B8120797
M. Wt: 195.03 g/mol
InChI Key: OTBQOEUVZNLZMA-UHFFFAOYSA-N
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Description

(2-Isopropoxy-6-methylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C9H14BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropoxy-6-methylpyridin-3-yl)boronic acid typically involves the reaction of 2-isopropoxy-6-methylpyridine with a boron-containing reagent. One common method is the hydroboration of the corresponding pyridine derivative, followed by oxidation to yield the boronic acid . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes to facilitate the hydroboration process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-Isopropoxy-6-methylpyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions . The conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Isopropoxy-6-methylpyridin-3-yl)boronic acid is unique due to its specific substituents, which confer distinct reactivity and stability. The presence of the isopropoxy group enhances its solubility and makes it suitable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

(6-methyl-2-propan-2-yloxypyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3/c1-6(2)14-9-8(10(12)13)5-4-7(3)11-9/h4-6,12-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBQOEUVZNLZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)C)OC(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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